molecular formula C19H24FN3O B2443831 N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide CAS No. 946345-05-7

N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide

Cat. No. B2443831
CAS RN: 946345-05-7
M. Wt: 329.419
InChI Key: MVYWYFJZNVPXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide, also known as C646, is a small molecule inhibitor that specifically targets the histone acetyltransferase (HAT) activity of the transcriptional coactivator p300/CBP-associated factor (PCAF). It has been shown to have potential applications in various fields of scientific research, including cancer therapy, neurodegenerative diseases, and epigenetic regulation.

Mechanism of Action

N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide specifically targets the HAT activity of PCAF, which is involved in the acetylation of histones and other proteins that regulate gene expression. By inhibiting the HAT activity of PCAF, N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide prevents the activation of oncogenes and other genes that are critical for cancer cell survival and proliferation. In addition, N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide also regulates the expression of genes that are involved in neuroinflammation and neuronal survival, which makes it a potential therapeutic agent for neurodegenerative diseases.
Biochemical and physiological effects:
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide inhibits the growth and proliferation of cancer cells by regulating the expression of oncogenes and other genes that are critical for cancer cell survival. In neurodegenerative diseases, N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide improves cognitive function and reduces neuroinflammation by regulating the expression of genes that are involved in neuronal survival and function.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide in lab experiments is its specificity for the HAT activity of PCAF, which allows for the selective inhibition of gene expression that is critical for cancer cell survival and proliferation. However, one limitation of using N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide. One potential direction is the development of more potent and selective inhibitors of PCAF that can be used in cancer therapy and neurodegenerative diseases. Another potential direction is the study of the molecular mechanisms underlying the effects of N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide on gene expression and cellular function. Finally, the potential applications of N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide in other fields of scientific research, such as epigenetic regulation and stem cell biology, should also be explored.

Synthesis Methods

The synthesis of N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide involves a multi-step process that starts with the reaction of 4-fluoroaniline with 2-dimethylaminoethyl chloride to form N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-fluoroaniline. This intermediate is then reacted with 4-dimethylaminobenzoyl chloride to produce the final product, N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide.

Scientific Research Applications

N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide works by inhibiting the HAT activity of PCAF, which is essential for the activation of oncogenes and the proliferation of cancer cells.
In addition to cancer therapy, N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide has also been studied for its potential applications in neurodegenerative diseases. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide works by inhibiting the HAT activity of PCAF, which is involved in the regulation of gene expression that is critical for neuronal survival and function.

properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O/c1-22(2)17-11-7-14(8-12-17)18(23(3)4)13-21-19(24)15-5-9-16(20)10-6-15/h5-12,18H,13H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYWYFJZNVPXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzamide

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